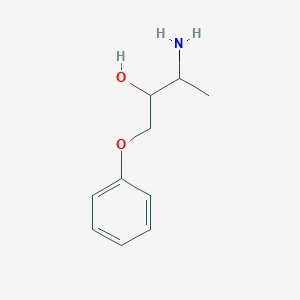

(2RS,3RS)-3-amino-1-phenoxy-butan-2-ol

Description

(2RS,3RS)-3-Amino-1-phenoxy-butan-2-ol is a chiral secondary alcohol with an amino group at the C3 position and a phenoxy substituent at the C1 position. The compound’s structure combines hydrophilic (amino, hydroxyl) and hydrophobic (phenoxy) moieties, which may influence its solubility, bioavailability, and receptor-binding properties.

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-amino-1-phenoxybutan-2-ol |

InChI |

InChI=1S/C10H15NO2/c1-8(11)10(12)7-13-9-5-3-2-4-6-9/h2-6,8,10,12H,7,11H2,1H3 |

InChI Key |

FOXZSILRGNWPGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(COC1=CC=CC=C1)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Paclobutrazol

- Structure : (2RS,3RS)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol .

- Key Differences: Replaces the amino group in the target compound with a triazole ring. Contains a 4-chlorophenyl group and dimethylpentane backbone.

- Applications: Widely used as a plant growth retardant to reduce internodal elongation and enhance stress tolerance in crops .

2.2. Cyproconazole

- Structure : (2RS,3RS,2SR,3SR)-2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol .

- Key Differences: Features a triazole ring and cyclopropyl group instead of the amino and phenoxy groups. Contains a 4-chlorophenyl substituent.

- Applications : Fungicidal activity against rusts and powdery mildews in cereals and fruits .

2.3. (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide

- Structure : C13H20N2O with an amide backbone .

- Key Differences: Replaces the hydroxyl and phenoxy groups with an amide and benzyl group. Shorter carbon chain (butanamide vs. butanol).

- Properties : Higher molecular weight (220.31 g/mol) compared to the target compound, likely altering solubility and reactivity .

2.4. (2S,3R)-2-(Fmoc-amino)-3-(Alloc-amino)butanoic Acid

- Structure: C23H24N2O6 with Fmoc/Alloc-protected amino groups and a carboxylic acid terminus .

- Key Differences :

- Carboxylic acid replaces the hydroxyl group.

- Includes protective groups for peptide synthesis.

2.5. (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol

- Structure: Propanol backbone with methoxyethyl-phenoxy and isopropylamino groups .

- Key Differences: Shorter carbon chain (propanol vs. butanol). Contains methoxyethyl and isopropyl substituents.

- Applications : Listed as a pharmaceutical impurity; structural similarity suggests β-blocker-like activity, unlike the target compound .

Structural and Functional Analysis Table

Key Findings

- Functional Group Impact: The presence of a triazole ring (Paclobutrazol, Cyproconazole) correlates with agrochemical activity, whereas amino and phenoxy groups may favor interactions with biological targets in pharmaceuticals .

- Backbone Length: Butanol derivatives (target compound, Cyproconazole) exhibit varied applications compared to pentanol (Paclobutrazol) or propanol (pharmaceutical impurities) .

- Substituent Effects: Hydrophobic groups (e.g., 4-chlorophenyl) enhance fungicidal activity, while hydrophilic groups (amino, hydroxyl) may improve solubility for drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.